![molecular formula C29H55O9- B12829436 3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate](/img/structure/B12829436.png)
3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate is a complex organic compound characterized by its long chain of ethoxy groups and an undec-10-enoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 3,3-dimethylbutanoic acid and undec-10-en-1-ol.
Esterification: The carboxylic acid group of 3,3-dimethylbutanoic acid is esterified with undec-10-en-1-ol in the presence of a strong acid catalyst such as sulfuric acid.
Ethoxylation: The ester product is then subjected to ethoxylation, where ethylene oxide is added to the hydroxyl group of the ester. This step is repeated multiple times to achieve the desired number of ethoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate esterification, while ethoxylation is typically carried out using specialized equipment to handle ethylene oxide safely.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the undec-10-enoxy group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Azides, nitriles
Aplicaciones Científicas De Investigación
3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate largely depends on its application. In drug delivery, for example, the compound can form micelles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The ethoxy groups provide flexibility and hydrophilicity, while the undec-10-enoxy group can interact with hydrophobic regions of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-2-butanoate: Lacks the long ethoxy chain, making it less versatile in applications requiring hydrophilicity.
Undec-10-en-1-ol: Contains the undec-10-enoxy group but lacks the ester and ethoxy functionalities.
Polyethylene glycol (PEG) derivatives: Similar in having ethoxy groups but differ in the core structure and functional groups.
Uniqueness
3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate is unique due to its combination of a hydrophobic undec-10-enoxy group and multiple hydrophilic ethoxy groups, providing a balance of properties that can be tailored for specific applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C29H55O9- |
|---|---|
Peso molecular |
547.7 g/mol |
Nombre IUPAC |
3,3-dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate |
InChI |
InChI=1S/C29H56O9/c1-5-6-7-8-9-10-11-12-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36-23-24-37-25-26-38-27(28(30)31)29(2,3)4/h5,27H,1,6-26H2,2-4H3,(H,30,31)/p-1 |
Clave InChI |
WUCVFOHNWPEQJG-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C(C(=O)[O-])OCCOCCOCCOCCOCCOCCOCCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12829354.png)
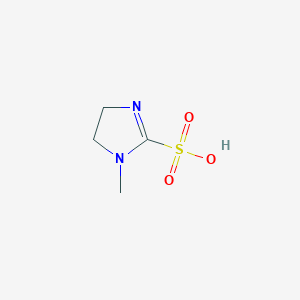
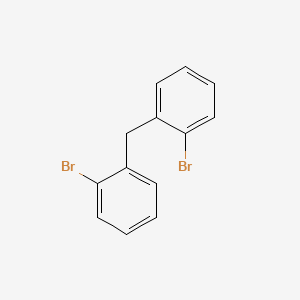


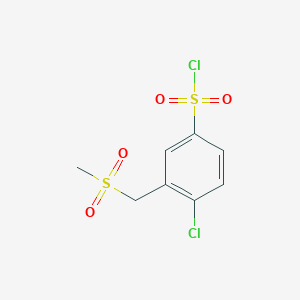

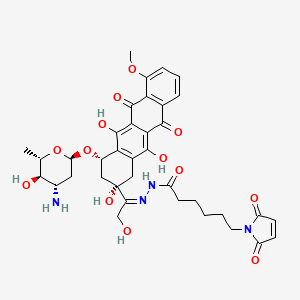


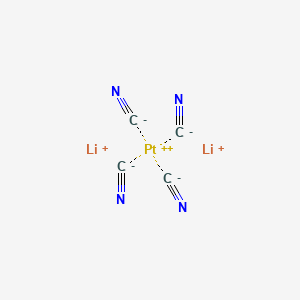
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine](/img/structure/B12829412.png)
![4-Chloro-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12829413.png)
![[(2S,3R,4R)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B12829421.png)
